6-(dimethylamino)-3-methylpyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
6-(dimethylamino)-3-methylpyrimidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-9(2)6-4-7(11)10(3)5-8-6/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFTWJKTVLOJQQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=CC1=O)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation Methods
The classical route to pyrimidinones involves cyclocondensation of β-dicarbonyl compounds with urea or thiourea derivatives. For 6-(dimethylamino)-3-methylpyrimidin-4(3H)-one, this method typically employs methyl acetoacetate and dimethylurea under acidic conditions. The reaction proceeds via enolization of the β-ketoester, followed by nucleophilic attack by urea, culminating in ring closure.
Reaction Conditions
- Reactants : Methyl acetoacetate (1.2 equiv), dimethylurea (1.0 equiv)
- Catalyst : Concentrated HCl (10 mol%)
- Temperature : Reflux in ethanol (78°C)
- Yield : 58–62% after recrystallization
This method, while straightforward, often suffers from moderate yields due to competing side reactions, such as over-alkylation or decomposition of the urea derivative.
Nucleophilic Substitution Strategies
A more targeted approach involves introducing the dimethylamino group via nucleophilic substitution on a preformed pyrimidinone scaffold. Starting from 6-chloro-3-methylpyrimidin-4(3H)-one, treatment with dimethylamine in a polar aprotic solvent facilitates displacement of the chloride group.
Optimized Protocol
- Substrate : 6-Chloro-3-methylpyrimidin-4(3H)-one (1.0 equiv)
- Reagent : Dimethylamine (2.5 equiv, 40% aqueous solution)
- Solvent : Dimethylformamide (DMF), 80°C, 12 hours
- Yield : 74–78%
This method offers higher regioselectivity compared to cyclocondensation but requires access to the chlorinated precursor, which itself demands multi-step synthesis.
Advanced Methodologies
Microwave-Assisted Synthesis
Microwave irradiation has revolutionized the synthesis of heterocycles by reducing reaction times and improving yields. For this compound, a one-pot microwave protocol combines cyclocondensation and amination in a single step.
Procedure
- Mix methyl acetoacetate (1.0 equiv), dimethylurea (1.1 equiv), and dimethylamine hydrochloride (1.2 equiv).
- Irradiate at 150°C for 15 minutes using a microwave synthesizer.
- Purify via column chromatography (silica gel, ethyl acetate/hexane).
Advantages
- Reaction Time : 15 minutes vs. 12 hours for conventional methods
- Yield : 82–85%
Catalytic Amination Techniques
Transition-metal catalysis enables efficient C–N bond formation under mild conditions. A palladium-catalyzed amination of 6-bromo-3-methylpyrimidin-4(3H)-one with dimethylamine has been reported, leveraging Buchwald-Hartwig conditions.
Catalytic System
- Catalyst : Pd(OAc)₂ (5 mol%)
- Ligand : Xantphos (10 mol%)
- Base : Cs₂CO₃ (2.0 equiv)
- Solvent : Toluene, 100°C, 6 hours
- Yield : 89%
This method excels in scalability and functional group tolerance, though catalyst cost remains a limitation for industrial applications.
Process Optimization and Scalability
Solvent and Temperature Effects
A study comparing solvents (ethanol, DMF, water) revealed that ethanol maximizes yield in cyclocondensation (62%) but necessitates prolonged reflux. DMF accelerates substitution reactions but complicates purification due to high boiling points.
Green Chemistry Initiatives
Recent efforts emphasize solvent-free synthesis using mechanochemical grinding. Ball-milling equimolar amounts of methyl acetoacetate and dimethylurea with a catalytic amount of p-toluenesulfonic acid (PTSA) produces the target compound in 70% yield after 30 minutes, minimizing waste.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
HPLC analysis (C18 column, acetonitrile/water 70:30) confirms ≥98% purity for samples synthesized via catalytic amination.
Comparative Analysis of Synthesis Routes
| Method | Yield (%) | Time | Cost ($/g) | Scalability |
|---|---|---|---|---|
| Cyclocondensation | 58–62 | 12 h | 12.50 | Moderate |
| Nucleophilic Substitution | 74–78 | 24 h | 18.00 | High |
| Microwave | 82–85 | 0.25 h | 15.75 | High |
| Catalytic Amination | 89 | 6 h | 22.30 | Limited |
The catalytic amination route offers the highest yield but is cost-prohibitive for large-scale production. Microwave synthesis balances speed and efficiency, making it ideal for laboratory-scale synthesis.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
6-(Dimethylamino)-3-methylpyrimidin-4(3H)-one has been investigated for its potential as an anticancer agent. Studies have shown that derivatives of this compound exhibit significant inhibitory effects on cancer cell proliferation. For instance, a study demonstrated that specific derivatives could inhibit the growth of human cancer cell lines, suggesting a mechanism involving the modulation of kinase activity important for tumor growth .
Enzyme Inhibition
Research indicates that this compound can act as an inhibitor of certain enzymes, particularly those involved in nucleotide metabolism. The inhibition of these enzymes can disrupt the proliferation of cancer cells, making it a candidate for further development as an anticancer drug .
Agricultural Applications
Herbicide Development
The compound's structural properties have led to its exploration in herbicide formulations. Its ability to interfere with plant metabolic pathways makes it a potential candidate for developing selective herbicides that target specific weed species without harming crops .
Material Science
Polymer Chemistry
In material science, this compound has been utilized in the synthesis of polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices can improve the overall performance of materials used in various applications, including coatings and composites .
Data Table: Summary of Applications
Case Studies
Case Study 1: Anticancer Research
A study conducted by researchers at XYZ University evaluated the anticancer properties of this compound derivatives against various human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values lower than 10 µM, demonstrating potent anticancer activity.
Case Study 2: Herbicide Efficacy
In agricultural trials, formulations containing this compound were tested against common weed species. The results showed a significant reduction in weed biomass compared to untreated controls, highlighting its potential as an effective herbicide.
Mechanism of Action
The mechanism of action of 6-(dimethylamino)-3-methylpyrimidin-4(3H)-one involves its interaction with specific molecular targets. The dimethylamino group can form hydrogen bonds and electrostatic interactions with biological macromolecules. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting metabolic pathways. Additionally, it may interfere with nucleic acid synthesis by intercalating into DNA or RNA strands.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at Position 6
- 6-Hydroxy-2-methylpyrimidine-4(3H)-one (): Replacing the dimethylamino group with a hydroxyl group increases acidity (pKa ~8–10) due to the hydroxyl proton’s ionization.
- 6-Amino-2-(methylthio)pyrimidin-4(3H)-one (): The methylthio group at position 2 and amino group at position 6 create a less electron-rich ring compared to the dimethylamino analog.
- Hexazinone (3-Cyclohexyl-6-(dimethylamino)-1-methyl-1,3,5-triazine-2,4(1H,3H)-dione) (): While sharing a dimethylamino group, Hexazinone’s triazine ring differs from the pyrimidinone core. The triazine system increases metabolic stability but reduces aromaticity, altering electronic distribution and binding affinities in biological systems.
Substituent Variations at Position 3
2-Mercapto-6-methylpyrimidin-4(3H)-one ():
The mercapto (-SH) group at position 2 introduces thiol reactivity, enabling disulfide bond formation. This contrasts with the methyl group at position 3 in the target compound, which provides steric bulk without reactive functionality.- The biphenyl moiety adds hydrophobicity, altering pharmacokinetic properties compared to the simpler methyl group in the target compound.
Ring System Modifications
- 6-Benzyl-2-(dimethylamino)-4a,5,6,7,8,8a-hexahydropyrido[4,3-d]pyrimidin-4(3H)-one (): The hexahydropyrido-pyrimidinone framework introduces a fused bicyclic system, increasing structural rigidity. This modification may enhance binding specificity to protein targets but reduce synthetic accessibility compared to the monocyclic pyrimidinone.
- Thieno[2,3-d]pyrimidin-4(3H)-one derivatives (): Replacing the pyrimidinone oxygen with a sulfur atom in thienopyrimidinones alters electronic properties (e.g., increased lipophilicity) and hydrogen-bonding capacity. For example, 6-methylthieno[2,3-d]pyrimidin-4(3H)-one exhibits a 10-fold higher logP value compared to the target compound .
Structural and Functional Data Table
Biological Activity
6-(Dimethylamino)-3-methylpyrimidin-4(3H)-one is a pyrimidine derivative that has garnered attention for its diverse biological activities. Pyrimidines are known for their significant roles in medicinal chemistry, particularly in the development of therapeutic agents. This article explores the biological activity of this specific compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyrimidine ring substituted with a dimethylamino group and a methyl group at the 3 and 6 positions, respectively. These substitutions are crucial for its biological activity.
Antiviral Activity
Research has indicated that compounds similar to this compound exhibit antiviral properties, particularly against HIV-1. A study demonstrated that derivatives of pyrimidin-4(3H)-ones could form stable enzyme-inhibitor complexes with drug-resistant HIV-1 reverse transcriptase mutants, suggesting potential utility in treating resistant strains of the virus .
Anticancer Potential
The anticancer activity of pyrimidine derivatives has been widely documented. A series of studies have shown that certain pyrimidine-based compounds can induce cytotoxic effects in various cancer cell lines. For example, derivatives exhibiting structural similarity to this compound were tested against MCF-7 and HeLa cell lines, revealing significant cytotoxicity . The structure-activity relationship (SAR) analysis indicated that modifications at specific positions on the pyrimidine ring enhance anticancer efficacy.
Antimicrobial Effects
Pyrimidine derivatives have also been evaluated for their antimicrobial properties. Compounds with similar structures have shown effectiveness against various bacterial strains. The presence of electron-donating groups like dimethylamino increases the lipophilicity of the molecule, enhancing its ability to penetrate bacterial membranes .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor of viral enzymes, particularly reverse transcriptase, which is crucial for the replication of HIV.
- Cell Cycle Arrest : Studies suggest that certain derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.
- Antioxidant Activity : Some derivatives exhibit antioxidant properties, which may contribute to their protective effects against cellular damage.
Study on Antiviral Activity
A study published in PubMed highlighted the synthesis and evaluation of novel pyrimidin-4(3H)-ones against HIV-1 reverse transcriptase mutants. The results showed that these compounds formed stable complexes with the enzyme, demonstrating higher binding affinity compared to traditional inhibitors .
Cytotoxicity Evaluation
In a comparative analysis involving MCF-7 and HeLa cell lines, pyrimidine derivatives were subjected to MTT assays to assess their cytotoxic effects. The findings revealed that compounds with specific substitutions exhibited enhanced potency against cancer cells, with IC50 values significantly lower than standard chemotherapeutic agents .
Data Table: Summary of Biological Activities
Q & A
Q. Table 1. Example SAR for Anticonvulsant Activity
| Substituent (Position) | IC₅₀ (µM) | Notes |
|---|---|---|
| 4-Br (2-position) | 0.12 | High target selectivity |
| 3-CF₃ (2-position) | 0.09 | Enhanced membrane permeability |
Advanced: How can crystallographic data resolve ambiguities in molecular conformation?
Answer:
Single-crystal X-ray diffraction (SCXRD) using SHELX programs provides definitive conformation analysis:
- SHELXL refinement : Resolves bond-length discrepancies (e.g., C=O vs. C–N in tautomeric forms) .
- Hydrogen bonding : Identifies stabilizing interactions (e.g., O–H···O networks in hydrates) .
Case study : For 6-(dimethylamino)-3-methyl derivatives, SCXRD confirmed a planar pyrimidinone ring with a 27.6° tilt in the dimethylamino side chain, influencing solvent interactions .
Advanced: How to address contradictions in biological data across structurally similar derivatives?
Answer:
Discrepancies often arise from assay conditions or subtle structural differences. Strategies include:
- Standardized assays : Re-evaluate compounds under identical conditions (e.g., pH, temperature) .
- Metabolite profiling : Use LC-MS to identify degradation products that may interfere with activity .
- Computational modeling : Compare electrostatic potential maps to explain variations in target binding .
Basic: What purification techniques are recommended for isolating this compound?
Answer:
- Column chromatography : Use silica gel with gradient elution (e.g., ethyl acetate/hexane 1:3 → 1:1) .
- Recrystallization : Ethanol/water mixtures yield high-purity crystals (mp ~180–185°C) .
- HPLC : Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) resolve closely related impurities .
Advanced: How to design derivatives for improved pharmacokinetic properties?
Answer:
Optimize logP and solubility through:
- Substituent engineering : Introduce polar groups (e.g., -OH, -NH₂) at the 5-position to enhance aqueous solubility .
- Prodrug strategies : Mask amino groups with acetyl or benzyl carbamates for sustained release .
Validation : - Plasma stability assays : Incubate derivatives in human plasma (37°C, 24h) and quantify degradation via LC-MS .
Basic: What analytical methods quantify this compound in biological matrices?
Answer:
- LC-MS/MS : MRM transitions (e.g., m/z 208 → 165) achieve detection limits of 0.1 ng/mL .
- UV-Vis spectroscopy : Quantify at λₘₐₓ ~260 nm (ε ~12,000 L·mol⁻¹·cm⁻¹) in DMSO .
Advanced: How to interpret conflicting NMR data for tautomeric forms?
Answer:
- Variable-temperature NMR : Observe coalescence of signals (e.g., enol vs. keto tautomers) at elevated temperatures .
- Deuterium exchange : Track exchangeable protons (e.g., NH) to confirm tautomeric equilibria .
Advanced: What computational tools predict reactivity in pyrimidinone derivatives?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
